molecular formula C14H20BNO2 B595093 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1220696-43-4

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B595093
CAS No.: 1220696-43-4
M. Wt: 245.129
InChI Key: ZEPYWCGUQASUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C14H20BNO2 and its molecular weight is 245.129. The purity is usually 95%.
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Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

Pyridine derivatives, particularly those with substituted imidazole scaffolds, are known as selective inhibitors of the p38 MAP kinase, responsible for proinflammatory cytokine release. These compounds are designed to bind selectively and potently, displacing ATP in the kinase pocket, indicating their utility in designing kinase inhibitors (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Hybrid Catalysts in Synthesis

Hybrid catalysts have shown to be crucial in synthesizing pyranopyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries. The review of synthetic pathways employing organocatalysts, metal catalysts, and nanocatalysts highlights the importance of pyridine derivatives in developing lead molecules for pharmaceuticals (Parmar, Vala, & Patel, 2023).

Chemosensing Applications

Pyridine derivatives play a significant role in chemosensing due to their high affinity for various ions and neutral species. They are used as effective chemosensors for detecting different species, showcasing their potential in analytical chemistry (Abu-Taweel et al., 2022).

Cytochrome P450 Isoform Inhibition

Pyridine derivatives have been evaluated for their selectivity and potency as chemical inhibitors of major human hepatic CYP isoforms. This indicates their importance in studying metabolism-based drug-drug interactions and in the development of more selective drug therapies (Khojasteh et al., 2011).

Anticancer Activities

Pyridine-based Cu(II) complexes have been identified as having excellent anticancer potency against various cancer cell lines, suggesting the role of pyridine derivatives in enhancing the pharmacological effects of active compounds through metal complexation (Alshamrani, 2023).

Antiviral Activities

Pyridine derivatives have shown broad antiviral activities against various viruses, including HIV, HCV, HBV, RSV, and CMV, by inhibiting viral replication through different mechanisms. This highlights the potential of pyridine derivatives as promising antiviral agents (Alizadeh & Ebrahimzadeh, 2021).

Properties

IUPAC Name

3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)12-7-11(8-16-9-12)10-5-6-10/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPYWCGUQASUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732322
Record name 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220696-43-4
Record name 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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